1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)
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Overview
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes a central phenylene group flanked by ethene-2,1-diyl linkages and methoxybenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) typically involves a condensation reaction. One common method includes the reaction of 1,4-phenylenediacetic acid with 4-methoxybenzaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene linkages to ethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethane derivatives.
Substitution: Halogenated methoxybenzene derivatives.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The ethene-2,1-diyl linkages and methoxybenzene groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of methoxy groups.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains diphenylethene linkages with hydroxyl groups.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) is unique due to its methoxybenzene groups, which provide distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
2607-41-2 |
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Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,4-bis[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H22O2/c1-25-23-15-11-21(12-16-23)9-7-19-3-5-20(6-4-19)8-10-22-13-17-24(26-2)18-14-22/h3-18H,1-2H3 |
InChI Key |
IUAFWEIVTUQPPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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